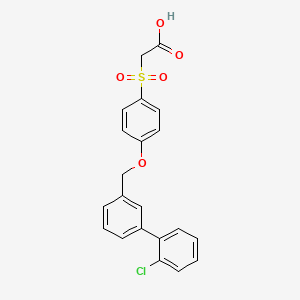

FAA1 agonist-1

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[[3-(2-chlorophenyl)phenyl]methoxy]phenyl]sulfonylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClO5S/c22-20-7-2-1-6-19(20)16-5-3-4-15(12-16)13-27-17-8-10-18(11-9-17)28(25,26)14-21(23)24/h1-12H,13-14H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFZZALZTNOYEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC(=C2)COC3=CC=C(C=C3)S(=O)(=O)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

FFA1 (GPR40) Agonist Mechanism in Pancreatic Beta Cells: A Technical Deep Dive

Executive Summary

Free Fatty Acid Receptor 1 (FFA1), historically known as GPR40, represents a pivotal "nutrient sensing" node in pancreatic beta-cell physiology.[1][2][3] Unlike sulfonylureas, which function as independent insulin secretagogues (often causing hypoglycemia), FFA1 agonists function as glucose-dependent amplifiers . They potentiate insulin secretion only when glucose levels are elevated (typically >7 mM), offering a safety profile that decouples efficacy from hypoglycemic risk.

This guide dissects the molecular mechanics of FFA1 activation, distinguishing between partial agonists (Gq-restricted) and full agonists (Gq + Gs/cAMP engaging), and provides validated protocols for interrogating these pathways in a research setting.

Part 1: Molecular Mechanism of Action

The Canonical Pathway: G q/11 Coupling

The primary signaling axis for FFA1 is mediated through the G

-

Ligand Binding: Endogenous long-chain fatty acids (LCFAs) or synthetic agonists bind to the receptor. Note that synthetic agonists often bind to an allosteric site distinct from the orthosteric fatty acid binding site, allowing for "super-agonism."

-

PLC Activation: The G

q subunit activates Phospholipase C (PLC -

PIP2 Hydrolysis: PLC

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers:-

IP3 (Inositol 1,4,5-trisphosphate): Diffuses to the Endoplasmic Reticulum (ER).

-

DAG (Diacylglycerol): Remains in the plasma membrane.

-

-

Calcium Mobilization: IP3 binds to IP3 receptors on the ER, triggering the release of intracellular

stores. -

The Amplification Switch: This rise in cytosolic

acts synergistically with the -

PKC Activation: Concurrently, DAG activates Protein Kinase C (PKC) and Protein Kinase D1 (PKD1), which remodel the actin cytoskeleton to mobilize insulin granules from the reserve pool to the readily releasable pool.

The "Full Agonist" Divergence (G s Recruitment)

A critical distinction in modern drug development is the difference between partial agonists (e.g., TAK-875/Fasiglifam) and full agonists (e.g., AM-1638, AM-5262).

-

Partial Agonists: Strictly engage the Gq-PLC-

pathway. -

Full Agonists: Induce a conformational change that recruits both Gq and Gs proteins. The Gs coupling activates Adenylyl Cyclase (AC), increasing cAMP. This mimics the GLP-1 receptor pathway, further amplifying secretion via Epac2 and PKA, and potentially stimulating incretin secretion from enteroendocrine K and L cells.

Visualization: Differential Signaling Pathways

The following diagram illustrates the bifurcation between partial and full agonist signaling.

Caption: Figure 1.[1] Dual signaling pathways of FFA1.[5] Partial agonists restrict activity to the Gq-Ca2+ axis, while full agonists recruit Gs-cAMP for enhanced secretagogue activity.

Part 2: Pharmacology & Biased Agonism[3][6]

The Fasiglifam (TAK-875) Lesson

Fasiglifam was the most advanced FFA1 agonist, reaching Phase III trials before termination due to liver toxicity. It is crucial to understand that this toxicity was not mechanism-based (i.e., not due to GPR40 activation in the liver).

-

Cause: Formation of acyl glucuronide metabolites that inhibited hepatic transporters (MRP2, OATP) and caused mitochondrial stress in hepatocytes.

-

Implication: The target remains valid; the failure was molecule-specific.

Biased Agonism: -Arrestin

Research indicates that certain ligands can bias the receptor toward

-

Implication: High

-arrestin recruitment is often linked to receptor internalization and desensitization (tachyphylaxis). -

Goal: Ideal next-generation agonists should be "G-protein biased," maximizing insulin secretion while minimizing

-arrestin-mediated downregulation.

Comparative Agonist Profile

| Feature | Endogenous (LCFA) | Partial Agonist (TAK-875) | Full Agonist (AM-1638) |

| Binding Site | Orthosteric | Allosteric (Site A) | Allosteric (Site B) |

| G-Protein | Gq only | Gq only | Gq + Gs |

| Max Efficacy | 100% (Reference) | ~80% of LCFA | >100% (Super-agonist) |

| Incretin Effect | None | Minimal | Stimulates GLP-1/GIP |

| Hypoglycemia Risk | Low | Low | Low (Glucose Dependent) |

Part 3: Experimental Protocols

Protocol A: High-Throughput Calcium Flux Assay

Objective: Quantify the acute activation of Gq signaling in beta-cell lines (e.g., MIN6, INS-1E) or dispersed islets.

Materials:

-

Cell Line: INS-1E or MIN6 (seeded 24h prior).

-

Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).

-

Assay Buffer (KRB): 115 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 20 mM HEPES, 2.5 mM CaCl2, 0.2% BSA.

-

Glucose Conditions: Low (2.8 mM) and High (16.7 mM).

Workflow:

-

Seeding: Plate cells at 50,000 cells/well in a black-wall, clear-bottom 96-well plate. Incubate overnight.

-

Dye Loading: Aspirate media. Add 100 µL Assay Buffer containing 4 µM Fluo-4 AM + 2.5 mM Probenecid (to prevent dye leakage).

-

Incubation: Incubate for 45-60 minutes at 37°C in the dark.

-

Baseline Equilibration: Wash cells 2x with Assay Buffer. Add 180 µL of Assay Buffer (containing either Low or High Glucose). Incubate 15 mins at 37°C to equilibrate glucose metabolism.

-

Agonist Addition (On-Instrument): Place plate in FLIPR or FlexStation.

-

Record Baseline: 0-30 seconds.

-

Inject Agonist: Add 20 µL of 10x concentrated agonist (e.g., 10 µM final TAK-875).

-

Read: Monitor fluorescence (Ex 485nm / Em 525nm) for 180 seconds.

-

-

Analysis: Calculate

(Peak fluorescence minus baseline divided by baseline).

Validation Check: The agonist should elicit a sharp calcium peak in High Glucose conditions but a significantly blunted or absent peak in Low Glucose (glucose-dependence check).

Protocol B: Dynamic Insulin Secretion (Perfusion)

Objective: Determine if the agonist restores the first-phase insulin secretion and prevents desensitization.

Workflow:

-

Preparation: Use 50-100 size-matched mouse islets per chamber in a microfluidic perfusion system (e.g., BioRep).

-

Pre-perfusion: Perfuse with KRB containing 2.8 mM glucose for 30 mins (flow rate 100 µL/min) to stabilize baseline.

-

Stimulation Phase 1 (Control): Step up to 16.7 mM Glucose without agonist for 20 mins. Collect fractions every 1 min.

-

Washout: Return to 2.8 mM Glucose for 30 mins.

-

Stimulation Phase 2 (Test): Step up to 16.7 mM Glucose + [Test Agonist] for 20 mins.

-

Quantification: Measure insulin in fractions via HTRF or ELISA.

Success Criteria: A successful FFA1 agonist will significantly increase the Area Under the Curve (AUC) of the first phase (0-10 mins of stimulation) compared to glucose alone.

Visualization: Experimental Workflow

Caption: Figure 2. High-throughput Calcium Flux workflow for screening FFA1 agonists.

References

-

Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Source: NIH / National Library of Medicine URL:[Link] Context: Establishes the core Gq/11 mechanism and glucose-dependent insulin secretion.

-

Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist. Source: ACS Medicinal Chemistry Letters URL:[Link] Context: Defines the "Full Agonist" profile and the recruitment of Gs/cAMP signaling distinct from partial agonists.

-

Beta-Arrestin Recruitment and Biased Agonism at the Free Fatty Acid Receptor GPR40. Source: Journal of Biological Chemistry (via PubMed) URL:[Link] Context: Explains the biased agonism of TAK-875 and the role of beta-arrestin in receptor regulation.[3]

-

Mechanistic investigations of the liver toxicity of the free fatty acid receptor 1 agonist fasiglifam (TAK875). Source: Nature Scientific Reports / PubMed URL:[Link] Context: Clarifies that TAK-875 toxicity was metabolite-driven (DILI), not a target-class effect.

-

GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action. Source: Molecular Metabolism URL:[Link] Context: Further validation of the dual Gq/Gs pathway for full agonists and their impact on incretins.

Sources

- 1. International Journal of Molecular Medicine [spandidos-publications.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Mechanistic Potentiation: The Role of FFA1 (GPR40) in Glucose-Stimulated Insulin Secretion

[1][2]

Executive Summary

Free Fatty Acid Receptor 1 (FFA1), historically known as GPR40, represents a critical node in the metabolic regulation of insulin.[1][2][3] Unlike sulfonylureas that close

This guide dissects the molecular mechanics of FFA1 signaling, provides a validated experimental framework for assessing FFA1-mediated secretion in vitro, and analyzes the translational challenges highlighted by the clinical termination of fasiglifam (TAK-875).

Part 1: Molecular Architecture & Signaling Mechanics

The Dual-State Amplifier

FFA1 is a G protein-coupled receptor (GPCR) highly enriched in pancreatic

The Signaling Cascade

Upon ligand binding (e.g., Palmitate, TAK-875), FFA1 undergoes a conformational change that primarily couples to the

-

Primary Coupling (

): Activation of Phospholipase C (PLC) hydrolyzes -

Calcium Mobilization:

binds to receptors on the Endoplasmic Reticulum (ER), triggering -

The PKD1 Axis (Crucial Insight): While PKC activation is well-documented, recent data highlights Protein Kinase D1 (PKD1) as a vital downstream effector.[4] DAG recruits PKD1 to the trans-Golgi network (TGN), where it regulates the fission of insulin granules, increasing the pool of vesicles available for exocytosis.

-

Bias Signaling (

Potentiation): "Super-agonists" (e.g., AM-1638) have demonstrated the ability to recruit both

Visualization: The FFA1 Signaling Network

The following diagram illustrates the convergence of Glucose and FFA1 signaling pathways.

Figure 1: Convergence of metabolic (Glucose) and receptor-mediated (FFA1) pathways driving insulin exocytosis.

Part 2: Experimental Frameworks

To rigorously evaluate FFA1 agonists, one must distinguish between initiation (glucose) and potentiation (FFA1). A standard static incubation assay using murine islets or INS-1E cells is the gold standard for high-throughput screening, but perfusion is required for kinetic profiling.

Protocol: Static Glucose-Stimulated Insulin Secretion (GSIS)

Objective: Quantify the potentiation of insulin secretion by a test compound under high-glucose conditions.

1. Reagents & Buffer Preparation

-

KRB Buffer (Krebs-Ringer Bicarbonate): 115 mM NaCl, 4.7 mM KCl, 1.2 mM

, 1.2 mM -

Glucose Stocks: 2.8 mM (Low Glucose/Basal), 16.7 mM (High Glucose/Stimulated).

-

Agonist: Fasiglifam (TAK-875) or Palmitate (complexed 6:1 with BSA).

2. Islet Isolation & Recovery

-

Isolate islets from C57BL/6J mice via collagenase P digestion.

-

Critical Step: Recover islets overnight in RPMI-1640 (11 mM glucose) to reduce isolation stress. Freshly isolated islets often show high basal secretion.

3. The Assay Workflow

-

Pre-incubation (Starvation): Transfer islets (5-10 per well in 12-well plate) to KRB containing 2.8 mM glucose for 1 hour. This normalizes the metabolic state.

-

Treatment: Replace buffer with specific treatment groups:

-

Control: 2.8 mM Glucose (Basal Check)

-

Stimulated: 16.7 mM Glucose + Vehicle

-

Experimental: 16.7 mM Glucose + Agonist (e.g., 10

M TAK-875)

-

-

Incubation: Incubate for 1 hour at 37°C.

-

Supernatant Collection: Briefly spin down the plate (500xg, 1 min) to settle islets. Collect supernatant.

-

Lysis: Lyse islets (Acid-Ethanol) to measure total insulin content (normalization factor).

4. Data Analysis

Data should be presented as Fold Stimulation over basal or % of Total Insulin Content .

| Group | Glucose (mM) | Agonist | Exp. Insulin (% Total) | Interpretation |

| Basal | 2.8 | - | 0.5% | Baseline secretion (should be low). |

| GSIS Control | 16.7 | - | 3.2% | Normal physiological response. |

| FFA1 Potentiation | 16.7 | TAK-875 | 7.8% | Significant potentiation (>2-fold over GSIS). |

| Low Glc Control | 2.8 | TAK-875 | 0.6% | Safety Check: No secretion at low glucose. |

Visualization: Experimental Logic Flow

Figure 2: Standardized workflow for assessing glucose-dependent insulin potentiation.

Part 3: Drug Development Landscape & Clinical Pivot

The Fasiglifam (TAK-875) Lesson

Fasiglifam was the leading FFA1 agonist, showing excellent efficacy in Phase 2 (HbA1c reduction ~1.2%). However, development was terminated in Phase 3 due to Drug-Induced Liver Injury (DILI) .

Mechanism of Toxicity: Research indicates the toxicity was likely off-target or metabolism-dependent , rather than intrinsic to FFA1 activation.

-

Bile Transporter Inhibition: TAK-875 and its glucuronide metabolite inhibited hepatic transporters (BSEP, MRP2), leading to cholestatic stress.

-

Mitochondrial Inhibition: High intra-hepatic concentrations inhibited mitochondrial respiration complexes.

Implication for Future Agonists: The failure of TAK-875 does not invalidate FFA1 as a target. It highlights the need for:

-

Chemical Diversity: Moving away from the carboxylic acid moieties prone to forming reactive acyl glucuronides.

-

Balanced Signaling: Newer "Super-agonists" (e.g., compounds structurally distinct from TAK-875) that activate both

and

References

-

Itoh, Y., et al. (2003). Free fatty acids regulate insulin secretion from pancreatic beta cells through GPR40.[1][3][4][5] Nature. Link

-

Ferdaoussi, M., et al. (2012).[4] G protein-coupled receptor GPR40 enables potentiation of insulin secretion by unsaturated fatty acids through protein kinase D1. Diabetes.[1][4][6][7][8][9][10] Link

-

Burant, C. F., et al. (2012). Fasiglifam (TAK-875), a G-protein-coupled receptor 40 agonist, improves glycemic control in patients with type 2 diabetes.[2] The Lancet. Link

-

Otieno, M. A., et al. (2018).[2] Mechanistic investigations of the liver toxicity of the free fatty acid receptor 1 agonist fasiglifam (TAK-875) and its primary metabolites.[2][11] Toxicological Sciences. Link

-

Hauge, M., et al. (2015). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism. Link

Sources

- 1. International Journal of Molecular Medicine [spandidos-publications.com]

- 2. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Free fatty acid receptor 1 (FFA(1)R/GPR40) and its involvement in fatty-acid-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A role for PKD1 in insulin secretion downstream of P2Y1 receptor activation in mouse and human islets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Understanding the Hepatotoxicity of Fasiglifam (TAK-875) - Evotec [evotec.com]

- 7. GLP-1 Pipeline Update: February 2025 - Prime Therapeutics - Portal [primetherapeutics.com]

- 8. GLP-1 Pipeline Update: November 2025 - Prime Therapeutics - Portal [primetherapeutics.com]

- 9. lifebit.ai [lifebit.ai]

- 10. mdpi.com [mdpi.com]

- 11. Mechanistic investigations of the liver toxicity of the free fatty acid receptor 1 agonist fasiglifam (TAK875) and its primary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: FFA1 (GPR40) Agonist Signaling – The Gq/G11 Axis

Executive Summary

Free Fatty Acid Receptor 1 (FFA1/GPR40) represents a pivotal target in metabolic disease therapeutics, particularly for Type 2 Diabetes (T2D), due to its ability to potentiate glucose-stimulated insulin secretion (GSIS) without inducing hypoglycemia. While the receptor’s primary coupling is to the G

This guide dissects the Gq/G11 signaling cascade, contrasts "balanced" vs. "biased" signaling, and provides validated protocols for quantifying receptor activation. It is designed for researchers requiring high-fidelity data to distinguish viable drug candidates from hepatotoxic failures.

Part 1: The Molecular Mechanism of Gq/G11 Coupling

The Canonical Pathway

Upon binding medium- to long-chain fatty acids (or synthetic agonists), FFA1 undergoes a conformational change that promotes the exchange of GDP for GTP on the G

-

Receptor Activation: Ligand binding stabilizes the active state of FFA1.

-

G-Protein Coupling: G

q dissociates from G -

Effector Activation: G

q activates PLC -

Calcium Mobilization: IP3 binds to IP3 receptors (IP3R) on the Endoplasmic Reticulum (ER), triggering rapid Ca

release. -

Downstream Amplification:

-

Ca

: Directly triggers insulin granule fusion. -

DAG: Activates Protein Kinase C (PKC) and PKD1, which phosphorylate substrates (e.g., ERK1/2) that sustain secretion and promote

-cell survival.

-

The "Biased Agonism" Nuance

Crucially, FFA1 also recruits

-

TAK-875 (Fasiglifam): Demonstrated super-physiological recruitment of

-arrestin compared to Gq activation. -

AM-1638: An "ago-allosteric" modulator that triggers both Gq and Gs (cAMP) pathways, leading to potent incretin release.

Pathway Visualization

The following diagram illustrates the bifurcation between Gq signaling and

Caption: Canonical FFA1 signaling showing the bifurcation of Gq-mediated Ca2+ flux (green nodes indicate assay targets) and Beta-arrestin recruitment.

Part 2: Experimental Validation Protocols

To robustly characterize an FFA1 agonist, you must measure kinetic flux (Calcium) and accumulated messenger (IP1).

Protocol A: Kinetic Calcium Flux (FLIPR/FlexStation)

Purpose: Measures the immediate, transient release of intracellular calcium. This is the gold standard for Gq potency (

Reagents:

-

Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).

-

Buffer: HBSS + 20 mM HEPES (pH 7.4).

-

Inhibitor: Probenecid (2.5 mM stock).[1] Critical: Prevents dye leakage via anion transporters.

Workflow:

-

Cell Plating: Seed CHO-K1 or HEK293 cells stably expressing human FFA1 (GPR40) at 50,000 cells/well in 96-well black-wall/clear-bottom poly-D-lysine plates. Incubate overnight.

-

Dye Loading:

-

Prepare Loading Buffer: HBSS/HEPES + Dye + 2.5 mM Probenecid .

-

Remove culture media and add 100 µL Loading Buffer.

-

Incubation: 45 mins at 37°C (essential for esterase activity) followed by 15 mins at RT (to equilibrate).

-

-

Compound Preparation: Prepare agonists at 5X concentration in HBSS (fatty acids must be conjugated to BSA if solubility is poor).

-

Measurement:

-

Transfer to FLIPR/FlexStation.[1]

-

Baseline: Read fluorescence (Ex 485nm / Em 525nm) for 20 seconds.

-

Injection: Add 25 µL compound.

-

Read: Measure continuously for 120 seconds.

-

-

Analysis: Calculate

(Max Signal - Baseline) / Baseline.

Protocol B: IP-One Accumulation (HTRF)

Purpose:[2] IP3 has a half-life of seconds. This assay measures IP1 (a stable downstream metabolite) by blocking its degradation with Lithium Chloride (LiCl).[3] It provides a stable, accumulated signal suitable for affinity ranking.

Mechanism: Competitive immunoassay.[2][4][5] Native IP1 competes with d2-labeled IP1 for binding to Cryptate-labeled anti-IP1 antibody.[2][3][4] Signal is inversely proportional to concentration. [4][5]

Workflow:

-

Stimulation:

-

Plate cells (suspension or adherent) in low-volume 384-well white plates.

-

Add Stimulation Buffer containing 50 mM LiCl (Critical Step).

-

Add Agonist. Incubate 1 hour at 37°C.

-

-

Detection:

-

Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm and 620 nm.

-

Analysis: Calculate Ratio (

). Convert to IP1 concentration using a standard curve.

Part 3: Translational Challenges & The TAK-875 Lesson

The development of TAK-875 (Fasiglifam) was terminated in Phase III due to liver toxicity.[6][7] Understanding this failure is mandatory for modern FFA1 drug discovery.

Mechanisms of Toxicity

The toxicity was not solely due to Gq signaling overstimulation, but rather a "Perfect Storm" of off-target and metabolic effects:

| Mechanism | Description | Consequence |

| Transporter Inhibition | Inhibition of hepatic bile acid transporters (BSEP, NTCP, MRP2). | Accumulation of bile acids causing cholestatic injury. |

| Mitochondrial Stress | Inhibition of Electron Transport Chain (ETC) complexes.[8] | ATP depletion and oxidative stress. |

| Acyl Glucuronidation | Formation of reactive acyl glucuronides (AG).[9] | Covalent binding to hepatic proteins (immune response). |

| GPR40-Dependent ROS | Nuance: High-dose activation of GPR40 in hepatocytes (low expression) generated ROS. | Direct hepatocyte apoptosis. |

Strategic Implication

When screening Gq agonists, you must counter-screen for BSEP inhibition and Mitochondrial Glu/Gal shift (Crabtree effect) early in the funnel.

References

-

Itoh, Y., et al. (2003). Free fatty acids regulate insulin secretion from pancreatic beta cells through GPR40. Nature, 422(6928), 173–176. [Link]

-

Mancini, A. D., & Poitout, V. (2015). GPR40 agonists for the treatment of type 2 diabetes: Life after 'TAKs'. Diabetes, Obesity and Metabolism, 17(7), 622–629. [Link]

-

Higa, T., et al. (2018). Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner.[6] Toxicological Sciences, 166(2), 324–336. [Link]

-

Otieno, M. A., et al. (2018). Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury. Toxicological Sciences, 163(2), 374–384. [Link]

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. HTRF IP-One Gq Detection Kit, 1,000 Assay Points | Revvity [revvity.com]

- 3. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]

- 4. resources.revvity.com [resources.revvity.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding the Hepatotoxicity of Fasiglifam (TAK-875) - Evotec [evotec.com]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

Discovery and Synthesis of Novel FFA1 (GPR40) Agonists: A Technical Guide

Executive Summary

Free Fatty Acid Receptor 1 (FFA1/GPR40) remains a high-value target for Type 2 Diabetes (T2D) due to its unique mechanism: glucose-dependent insulin secretion (GSIS). Unlike sulfonylureas, GPR40 agonists inherently minimize hypoglycemia risk because their efficacy acts as a "gate," opening only when glucose levels are elevated.

However, the field faces a critical "Safety Cliff." The failure of the first-generation agonist fasiglifam (TAK-875) in Phase III was not due to lack of efficacy, but due to Drug-Induced Liver Injury (DILI) driven by the inhibition of bile salt transporters (BSEP) and reactive metabolite formation.

This guide outlines the technical roadmap for discovering Next-Generation GPR40 Agonists . It shifts focus from simple potency optimization to a multi-parameter optimization (MPO) strategy that balances

Target Validation & Mechanistic Rationale

The Signaling Bifurcation: vs. -Arrestin

GPR40 is a

-

Canonical Pathway (

): Ligand -

Non-Canonical Pathway (

-Arrestin): Recruits

The Toxicity Hurdle (The TAK-875 Lesson)

The hepatotoxicity of TAK-875 was driven by two factors:

-

BSEP Inhibition: The drug inhibited the Bile Salt Export Pump (BSEP) with an

close to its -

Acyl Glucuronidation: The carboxylic acid "warhead" formed reactive acyl glucuronides (AG), which covalently bound to hepatic proteins [2].

Design Directive: Modern agonists must avoid "flat," highly lipophilic biaryl structures and screen early for BSEP inhibition.

Signaling Pathway Visualization

Figure 1: Dual signaling pathways of GPR40.[4][5][6] Next-gen agonists optimize the Gq/Ca2+ axis while monitoring Beta-arrestin recruitment.

Chemical Space & SAR Strategies

The Pharmacophore Evolution

The classic pharmacophore consists of an Acidic Head (interaction with Arg183/Arg258) and a Lipophilic Tail (hydrophobic pocket).

| Feature | Generation 1 (TAK-875) | Generation 2 (e.g., SCO-267, CPL207280) |

| Acidic Moiety | Carboxylic Acid (COOH) | Bioisosteres (e.g., Acyl sulfonamides) or sterically hindered acids. |

| Lipophilicity | High ( | Moderate ( |

| Scaffold | Biaryl propanoic acid | Spirocycles, Piperidines, fused rings (Dihydrobenzofuran). |

| Safety | High BSEP inhibition | Low/No BSEP inhibition ( |

Key Structural Modifications

To mitigate toxicity, synthesis should focus on:

-

Conformational Constraint: Introducing spiro-rings to lock the bioactive conformation, improving potency without adding excessive lipophilic bulk.

-

Metabolic Blocking: Fluorination of the phenyl ring to prevent metabolic activation.

-

Polarity Shift: Adding polar heteroatoms (N, O) in the "tail" region to lower LogD and reduce off-target transporter binding [3].

Synthetic Methodology: Phenylpropanoic Acid Derivative

Note: While newer scaffolds exist, the phenylpropanoic acid route remains the foundational chemistry for this class. The following protocol describes the synthesis of a biphenyl-based agonist, optimized for parallel medicinal chemistry.

Retrosynthetic Analysis

The target molecule is assembled via a Suzuki-Miyaura Cross-Coupling between a boronic acid tail and a brominated phenylpropionate head, followed by ester hydrolysis.

Step-by-Step Protocol

Step 1: Esterification of 3-(4-bromophenyl)propanoic acid

-

Reagents: 3-(4-bromophenyl)propanoic acid (1.0 eq), Methanol (solvent),

(cat). -

Procedure: Reflux the acid in MeOH with catalytic sulfuric acid for 4 hours.

-

Rationale: Protecting the carboxylic acid is essential to prevent catalyst poisoning during the subsequent coupling step.

Step 2: Suzuki-Miyaura Coupling (The Diversity Step)

-

Reagents:

-

Methyl 3-(4-bromophenyl)propanoate (1.0 eq)

-

Aryl-boronic acid tail (1.2 eq) (e.g., 2',6'-dimethylbiphenyl-4-boronic acid)

-

Catalyst:

(0.05 eq). Why? This bidentate ligand resists de-ligation better than -

Base:

(2.0 eq) or -

Solvent: 1,4-Dioxane / Water (4:1).

-

-

Protocol:

-

Degas solvents with

for 15 mins (Oxygen poisons Pd(0)). -

Mix reagents in a sealed vial.

-

Heat to 90°C for 12 hours.

-

Filter through Celite, extract with EtOAc.

-

Step 3: Ester Hydrolysis (Unmasking the Warhead)

-

Reagents: LiOH (3.0 eq), THF/Water/MeOH (3:1:1).

-

Protocol: Stir at Room Temperature for 2 hours. Acidify with 1N HCl to pH 3. Extract with DCM.

-

Rationale: LiOH is milder than NaOH, preventing accidental cleavage of sensitive ether linkers often found in the "tail" section.

Screening Cascade & Protocols

To avoid the fate of TAK-875, the screening cascade must integrate safety assays parallel to potency assays, not at the end.

Workflow Diagram

Figure 2: Integrated Discovery Workflow. Note the early "Safety Gate" for BSEP inhibition.

Primary Assay: FLIPR Calcium Flux

This assay measures the

-

Cell Line: CHO-K1 or HEK293 stably expressing human GPR40.

-

Dye Loading:

-

Wash cells with assay buffer (HBSS + 20mM HEPES).

-

Load with Fluo-4 AM (2

) + Probenecid (2.5 mM). -

Critical Step: Probenecid inhibits the anion transporter, preventing the dye from leaking out of the cells [4]. Incubate 45 mins at 37°C.

-

-

Agonist Addition:

-

Prepare 10-point concentration curves of compounds in DMSO (final DMSO < 0.5%).

-

Add compounds using an automated liquid handler (e.g., FLIPR Tetra).

-

-

Measurement:

-

Excitation: 488 nm / Emission: 525 nm.

-

Record baseline for 10s, then inject compound. Measure peak fluorescence relative to baseline (

).

-

Safety Assay: BSEP Inhibition (Vesicular Transport)

This is the "Kill Step" for toxic compounds.

-

System: Inverted membrane vesicles from Sf9 cells overexpressing human BSEP.

-

Substrate:

-Taurocholic Acid (TCA). -

Protocol:

-

Incubate vesicles with test compound and

-TCA. -

Initiate transport with ATP (active transport) or AMP (background control).

-

Incubate 5 mins at 37°C.

-

Stop reaction with ice-cold buffer and filter rapidly (glass fiber filters).

-

-

Calculation:

- .

-

Calculate % Inhibition relative to vehicle control.

-

Threshold: Compounds with

are flagged as high risk [2].

Comparative Data: Historical vs. Novel

The following table illustrates the shift in compound profiles required for a successful candidate.

| Parameter | Fasiglifam (TAK-875) | Novel Ideal Candidate (Target Profile) |

| GPR40 | ~14 nM | < 10 nM |

| GSIS ( | ~2.5 fold | > 3.0 fold |

| BSEP | ~25 | > 100 |

| Mitochondrial Tox | Positive | Negative |

| Lipophilicity (LogD) | > 4.0 | 2.0 - 3.0 |

| Half-life ( | ~24h | 12-18h (Once daily) |

References

-

Mancini, A. D., et al. (2015). "Beta-arrestin recruitment and biased agonism at free fatty acid receptor 1." Journal of Biological Chemistry, 290(34), 21131-21140. Link

-

Otieno, M. A., et al. (2018).[7] "Quantitative Systems Toxicology Analysis of In Vitro Mechanistic Assays Reveals Importance of Bile Acid Accumulation and Mitochondrial Dysfunction in TAK-875-Induced Liver Injury." Toxicological Sciences, 163(2), 374–384. Link

-

Furukawa, H., et al. (2020). "Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety." Journal of Medicinal Chemistry, 63(18), 10352–10379.[5] Link[5]

-

Molecular Devices.[8] (2023).[4][9][10][11] "FLIPR Calcium 4 Assay Kit Guide." Molecular Devices Technical Library. Link

Sources

- 1. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. moleculardevices.com [moleculardevices.com]

- 9. mdpi.com [mdpi.com]

- 10. agilent.com [agilent.com]

- 11. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]

Technical Guide: Next-Generation FFA1 (GPR40) Agonist Discovery

From Fasiglifam Failure to Biased Signaling & Full Agonism

Executive Summary

The Free Fatty Acid Receptor 1 (FFA1), historically known as GPR40, remains one of the most compelling yet elusive targets for Type 2 Diabetes Mellitus (T2DM). Expressed predominantly in pancreatic

However, the late-stage clinical failure of Fasiglifam (TAK-875) due to Drug-Induced Liver Injury (DILI) fundamentally altered the discovery landscape. Contemporary programs must now navigate a tripartite challenge: avoiding lipotoxicity/DILI , exploiting signaling bias (Gq vs.

This guide delineates the technical roadmap for developing safe, efficacious FFA1 agonists, moving beyond the "carboxylic acid" scaffold liabilities of the past.

Mechanistic Architecture & Signaling Bias

To engineer superior ligands, one must understand the divergence in FFA1 signaling. The receptor does not act as a binary switch; rather, it exhibits functional selectivity (biased agonism).[1]

1.1 The Signaling Bifurcation

-

Endogenous Ligands (LCFAs): Primarily activate

, leading to PLC activation, IP3 generation, and Ca -

Partial Agonists (e.g., TAK-875, AMG 837): Bind to the allosteric site (Site A1/A2). They robustly recruit

-arrestin-2, potentially more than Gq. Some hypotheses suggest excessive -

Full Agonists (e.g., AM-1638, SCO-267): These compounds bind distinct sites and induce a conformation that couples to

(in enteroendocrine cells) in addition to-

Impact:

coupling increases cAMP, which is required for GLP-1 secretion from intestinal L-cells. This provides a "dual mechanism" of action: direct insulin secretion (pancreas) + incretin release (gut).

-

1.2 Visualization: Biased Signaling Pathways

The following diagram illustrates the divergence between partial agonists (islet-restricted) and full agonists (islet + gut axis).

Caption: Divergent signaling: Partial agonists drive insulin via Gq/Ca2+, while Full agonists engage Gs/cAMP to trigger the incretin axis.

The "Fasiglifam Paradox" & Safety Screening

Understanding why TAK-875 failed is the prerequisite for designing the next generation of drugs.

2.1 Mechanism of Hepatotoxicity

TAK-875 did not fail due to on-target GPR40 pharmacology. It failed due to intrinsic chemical toxicity :

-

Acyl Glucuronidation: The carboxylic acid tail of TAK-875 was metabolized into a reactive acyl glucuronide (AG).

-

Transporter Inhibition: The parent drug and its AG metabolite inhibited hepatic efflux transporters, specifically BSEP (Bile Salt Export Pump) and MRP2 .

-

Mitochondrial Stress: Accumulation of bile acids + drug led to oxidative stress and mitochondrial dysfunction in hepatocytes.[2]

2.2 Comparative Compound Profiles

| Feature | Fasiglifam (TAK-875) | AMG 837 | SCO-267 (Next Gen) |

| Class | Partial Agonist | Partial Agonist | Full Agonist |

| Chemotype | Phenylpropanoic Acid | Biaryl Acid | Phenyl-piperidine (Non-acidic/Bioisostere) |

| Signaling | Gq biased, High | Gq biased | Gq + Gs (Dual Coupling) |

| Incretin Effect | No (Islet only) | No | Yes (GLP-1, GIP, PYY) |

| Liver Safety | High Risk (BSEP inhibition) | Moderate | Low Risk (Designed out) |

| Status | Terminated (Phase III) | Discontinued | Phase II (Active) |

Strategic Discovery Protocols

The following protocols represent a modern, self-validating workflow designed to filter out "TAK-875-like" liabilities early.

Protocol A: The "Kill Step" – Hepatotoxicity Screening

Rationale: Do not proceed to efficacy trials without clearing this gate.

-

BSEP Inhibition Assay (Vesicular Transport):

-

System: Inverted membrane vesicles overexpressing human BSEP.

-

Method: Incubate vesicles with [3H]-Taurocholic acid + Test Compound (0.1 - 100

M). -

Readout: Scintillation counting of intra-vesicular radiolabel.

-

Threshold:

M is required. TAK-875

-

-

Reactive Metabolite Trapping:

-

System: Human Liver Microsomes (HLM) + Glutathione (GSH).

-

Method: Incubate compound. Analyze via LC-MS/MS for GSH-adducts.

-

Pass Criteria: No significant formation of reactive acyl glucuronides or covalent binding to proteins.

-

Protocol B: Functional Efficacy – Glucose-Dependent Insulin Secretion (GSIS)

Rationale: Verify the safety mechanism (no hypoglycemia).

-

Cell System: Primary Rodent Islets or INS-1E

-cell line. -

Preparation: Starve cells in KRB buffer (2.8 mM Glucose) for 1 hour.

-

Induction:

-

Low Glucose Arm: Treat with Compound + 2.8 mM Glucose.

-

High Glucose Arm: Treat with Compound + 16.7 mM Glucose.

-

-

Causality Check:

-

Result: Insulin should only increase in the High Glucose arm.

-

Failure Mode: If insulin rises in Low Glucose, the compound causes leakiness/hypoglycemia (Off-target K-ATP channel blockade).

-

Protocol C: Full Agonism Confirmation (GLP-1 Secretion)

Rationale: Differentiate from partial agonists.[3]

-

Cell System: NCI-H716 (Human enteroendocrine L-cells).

-

Assay: cAMP HTRF (Homogeneous Time-Resolved Fluorescence).

-

Method:

-

Incubate cells with compound + IBMX (PDE inhibitor).

-

Measure cAMP accumulation.

-

Secondary Check: ELISA for secreted GLP-1 in supernatant.

-

-

Interpretation: A significant rise in cAMP/GLP-1 confirms "Full Agonist" status (Gs coupling).

Integrated Discovery Workflow

This workflow integrates the safety and efficacy steps into a logical progression.

Caption: The "Kill Step" (Red) is prioritized before detailed mechanistic profiling to prevent late-stage attrition.

Future Outlook: Ago-Allosteric Modulators

The frontier of FFA1 research lies in AgoPAMs (Agonist-Positive Allosteric Modulators). Unlike pure orthosteric agonists, these compounds bind to an allosteric site and potentiate the effect of endogenous fatty acids rather than overriding them. This theoretically preserves the natural pulsatility of insulin secretion and may reduce receptor desensitization risks.

References

-

Takeda's Termination of Fasiglifam: Kaku, K., et al. "Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation." PLOS ONE, 2018. [2]

-

Full Agonist Mechanism (SCO-267): Yabuki, Y., et al. "SCO-267, a GPR40 Full Agonist, Improves Glycemic and Body Weight Control in Rat Models of Diabetes and Obesity."[4][5] Diabetes, 2019.[5]

-

Signaling Bias & Beta-Arrestin: Mancini, A.D., et al. "Beta-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1."[6] Journal of Biological Chemistry, 2015.

-

GPR40 Structure & Binding Sites: Lin, H., et al. "Discovery of GPR40 Full Agonists Containing Tricyclic Spirocycles." ACS Medicinal Chemistry Letters, 2017.

-

Clinical Trial Status (SCO-267): "SCO-267, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans."[3][4] Diabetes Care, 2021.

Sources

- 1. Biased β-Agonists Favoring Gs over β-Arrestin for Individualized Treatment of Obstructive Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey | PLOS One [journals.plos.org]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. SCO-267 | SCOHIA PHARMA, Inc. [scohia.com]

- 5. SCO-267, a GPR40 Full Agonist, Improves Glycemic and Body Weight Control in Rat Models of Diabetes and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In Vivo Effects of FFA1 Activation on Metabolic Diseases: A Technical Guide

Executive Summary

Free Fatty Acid Receptor 1 (FFA1/GPR40) represents a pivotal target in metabolic therapeutics, acting as a nutrient sensor that potentiates Glucose-Stimulated Insulin Secretion (GSIS).[1][2] While the failure of the partial agonist fasiglifam (TAK-875) in Phase III clinical trials due to Drug-Induced Liver Injury (DILI) cast a shadow over the field, recent advances have bifurcated the landscape. The emergence of full agonists (e.g., SCO-267) has revitalized interest by demonstrating superior efficacy through the dual engagement of the entero-insular axis (stimulating both insulin and GLP-1) and showing promise in non-alcoholic steatohepatitis (NASH).

This guide provides a technical roadmap for researchers to navigate the pharmacological nuances, experimental protocols, and safety assessments required to develop next-generation FFA1 modulators.

Molecular Pharmacology: The Agonist Spectrum

To design effective in vivo studies, one must distinguish between the two primary classes of FFA1 ligands. The physiological response is dictated not just by receptor binding, but by the specific G-protein coupling and tissue distribution engaged by the ligand.

Partial vs. Full Agonism[3]

-

Partial Agonists (e.g., Fasiglifam, AMG 837):

-

Binding Site: Typically bind to an allosteric site distinct from endogenous fatty acids.

-

Signaling: Predominantly couple to Gαq/11 in pancreatic

-cells.[3] -

Effect: Robust GSIS but minimal effect on incretin (GLP-1/GIP) secretion from enteroendocrine cells.

-

-

Full Agonists (e.g., SCO-267, AM-1638):

-

Binding Site: Often engage multiple distinct sites or induce a conformation allowing broader G-protein coupling.

-

Signaling: Induce robust Gαq/11 signaling and recruit Gαs pathways in intestinal L-cells.

-

Effect: Dual efficacy—direct GSIS potentiation plus significant GLP-1 secretion, leading to superior glycemic control and potential weight loss benefits.

-

Signaling Pathway Visualization

The following diagram illustrates the dual mechanism of Full Agonists in both

Caption: Dual signaling mechanism of FFA1 Full Agonists in Pancreatic Beta-cells (Gq-driven) and Intestinal L-cells (Gs/Gq-driven).

Preclinical Models & Experimental Design

Selecting the correct in vivo model is critical. FFA1 activation is glucose-dependent; therefore, models must possess functional

Recommended Animal Models

| Model | Phenotype | Utility for FFA1 Research |

| db/db Mice | Leptin receptor deficiency; obese, insulin resistant, hyperglycemic. | Gold Standard. Mimics human T2D. High circulating lipids make it ideal for testing lipotoxicity vs. efficacy. |

| ZDF Rats | Zucker Diabetic Fatty rats; progressive | Excellent for assessing durability of GSIS and preservation of |

| DIO C57BL/6J | Diet-Induced Obesity; pre-diabetic, insulin resistant. | Best for evaluating Full Agonists (GLP-1 effects) on weight loss and NAFLD/NASH endpoints. |

Critical Protocol: Oral Glucose Tolerance Test (OGTT)

Why this protocol? Unlike IP injection, oral glucose administration triggers the incretin effect. Since FFA1 full agonists rely partially on gut hormone secretion, an OGTT is the only valid method to assess total therapeutic potential.

Step-by-Step Methodology:

-

Acclimatization: Handle mice daily for 3 days prior to reduce stress-induced hyperglycemia.

-

Fasting: Fast mice for 6 hours (morning fast) rather than overnight to prevent catabolic stress and excessive weight loss in metabolic models.

-

Compound Administration:

-

Administer Vehicle or FFA1 Agonist via oral gavage (PO) 60 minutes prior to glucose load (T = -60 min).

-

Note: This allows plasma levels of the drug to stabilize before the glucose challenge.

-

-

Glucose Challenge:

-

Administer Glucose (2 g/kg body weight) via oral gavage at T = 0 min.

-

-

Sampling:

-

Measure Blood Glucose (tail vein) at T = 0, 15, 30, 60, and 120 min.

-

Crucial Step: Collect plasma at T = 15 min for Insulin and active GLP-1 analysis. This single timepoint captures the peak incretin/secretagogue effect.

-

-

Analysis: Calculate AUC (Area Under Curve) for glucose excursion.

Safety & Toxicology: The "Fasiglifam Lesson"

The failure of fasiglifam (TAK-875) was not due to FFA1 activation, but rather off-target inhibition of hepatobiliary transporters. Any new FFA1 program must incorporate a "Self-Validating Safety Screen" to rule out this specific toxicity.

Mechanism of Toxicity (DILI)

Fasiglifam caused liver injury by inhibiting:

-

BSEP (Bile Salt Export Pump): Leading to intrahepatic accumulation of toxic bile acids.

-

MRP2: Impairing bilirubin efflux.

-

Mitochondrial Respiration: Compounding the stress on hepatocytes.

Safety Assessment Workflow

Use this flowchart to screen candidates early in the discovery phase.

Caption: Tiered safety screening workflow to exclude candidates with TAK-875-like hepatotoxicity risks.

Emerging Frontiers: NAFLD & NASH

Recent data suggests FFA1 full agonists (e.g., SCO-267 ) offer therapeutic benefits beyond diabetes, specifically in Non-Alcoholic Fatty Liver Disease (NAFLD).

Mechanism of Action in Liver

Unlike direct insulin sensitization, the hepatic benefit is likely indirect and multifactorial:

-

Reduced Lipotoxicity: Improved adipose tissue buffering reduces Free Fatty Acid (FFA) flux to the liver.

-

Anti-Inflammatory: Reduction of oxidative stress markers (TBARS) and fibrosis markers (Col1a1).

-

Mitochondrial Function: Upregulation of

-oxidation genes.[4]

Key Data Summary: Full Agonist (SCO-267) vs. Controls

The following table summarizes in vivo effects observed in Choline-Deficient, L-Amino Acid-Defined (CDAA) diet models.

| Endpoint | Partial Agonist (Fasiglifam) | Full Agonist (SCO-267) | Clinical Implication |

| HbA1c Reduction | Moderate | High | Full agonists offer superior glycemic control. |

| GLP-1 Secretion | Negligible | Significant | Potentiates weight loss and satiety. |

| Liver Triglycerides | Neutral | Decreased | Potential treatment for NAFLD/MASLD. |

| Liver Fibrosis | Neutral | Decreased | Potential treatment for NASH/MASH. |

| BSEP Inhibition | High (Toxic) | Low/None | SCO-267 avoids the DILI mechanism of TAK-875. |

References

-

Mancini, A. D., & Poitout, V. (2013). The fatty acid receptor FFA1/GPR40 a decade later: how much do we know? Trends in Endocrinology & Metabolism. Link

-

Otieno, M. A., et al. (2018). Quantitative Systems Toxicology Analysis of In Vitro Mechanistic Assays Reveals Importance of Bile Acid Accumulation and Mitochondrial Dysfunction in TAK-875-Induced Liver Injury. Toxicological Sciences. Link

-

Mochizuki, M., et al. (2021). SCO-267, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans.[5] Diabetes Care. Link

-

Horiguchi, M., et al. (2023). The GPR40 Full Agonist SCO-267 Improves Liver Parameters in a Mouse Model of Nonalcoholic Fatty Liver Disease without Affecting Glucose or Body Weight.[4] Journal of Pharmacology and Experimental Therapeutics. Link

-

Luo, J., et al. (2012). A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents.[1][6] PLoS ONE. Link

-

Ogawa, Y., et al. (2015). Fasiglifam (TAK-875) Inhibits Hepatobiliary Transporters: A Possible Factor Contributing to Fasiglifam-Induced Liver Injury.[7][8] Drug Metabolism and Disposition. Link

Sources

- 1. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The GPR40 Full Agonist SCO-267 Improves Liver Parameters in a Mouse Model of Nonalcoholic Fatty Liver Disease without Affecting Glucose or Body Weight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SCO-267, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fasiglifam (TAK-875) Inhibits Hepatobiliary Transporters: A Possible Factor Contributing to Fasiglifam-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fasiglifam (TAK-875) Alters Bile Acid Homeostasis in Rats and Dogs: A Potential Cause of Drug Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

The Rise, Fall, and Resurgence of FFA1 Agonists: A Technical Deep Dive

Executive Summary

The development of Free Fatty Acid Receptor 1 (FFA1/GPR40) agonists represents one of the most instructive case studies in modern metabolic drug discovery. Initially hailed as the "Holy Grail" of Type 2 Diabetes (T2D) therapy due to their ability to stimulate insulin secretion only in the presence of elevated glucose—thereby eliminating hypoglycemia risk—the class faced a catastrophic setback with the Phase III termination of Takeda’s fasiglifam (TAK-875) in 2013.

This guide deconstructs the scientific journey from the de-orphanization of GPR40 to the mechanistic "autopsy" of TAK-875’s hepatotoxicity, and finally, to the structure-activity relationship (SAR) pivots that have birthed a new generation of safer, more potent agonists like CPL207280 and AgoPAMs.

Part 1: The Mechanistic Rationale

Why GPR40? The Promise of Glucose-Dependent Insulin Secretion (GDIS)

Unlike sulfonylureas, which close

The Signaling Cascade

GPR40 is a

Figure 1: The GPR40 signaling pathway.[1][2] Note that GPR40-mediated

Part 2: The Golden Era & The Crash (The TAK-875 Story)

In the mid-2000s, Takeda identified TAK-875 (Fasiglifam) , a potent, selective, and orally bioavailable GPR40 agonist.

-

Efficacy: In Phase II trials, TAK-875 demonstrated significant HbA1c reduction (-1.2%) comparable to sulfonylureas but with significantly less hypoglycemia.

-

The Crash: In December 2013, Takeda voluntarily terminated development during Phase III due to signs of liver toxicity (Drug-Induced Liver Injury, DILI) in patients.

Autopsy of a Failure: Why did TAK-875 fail?

The failure was not due to the GPR40 target itself, but rather the specific physicochemical properties of the TAK-875 molecule. Post-hoc analysis revealed two fatal flaws:

-

BSEP Inhibition: TAK-875 inhibited the Bile Salt Export Pump (BSEP) and MRP2 transporters, leading to bile acid accumulation in the liver.

-

Acyl Glucuronidation: The carboxylic acid "head" of TAK-875 formed reactive acyl glucuronides (AG). These electrophilic metabolites covalently bound to liver proteins, triggering immune-mediated hepatotoxicity.

Figure 2: Mechanism of TAK-875 Hepatotoxicity. The convergence of transporter inhibition and reactive metabolite formation created a "perfect storm" for liver injury.

Part 3: The Renaissance (Next-Generation Agonists)

The field pivoted from "potency at all costs" to "safety-driven design." The goal became developing agonists that activate GPR40 without inhibiting BSEP or forming reactive glucuronides.

Key Innovations:

-

Reducing Lipophilicity: Newer compounds (e.g., CPL207280) have lower lipophilicity, reducing the drive for extensive hepatic metabolism and transporter inhibition.

-

AgoPAMs (Allosteric Agonists): Compounds like AP5 bind to a different site than endogenous fatty acids, functioning as Positive Allosteric Modulators. They can act as "super-agonists," stimulating GLP-1 secretion in the gut in addition to insulin in the pancreas.

Comparative Landscape of Agonists

The following table contrasts the failed generation with the rising candidates.

| Compound | Status | Potency (EC50)* | Mechanism | Liver Safety Profile |

| TAK-875 | Terminated | ~270 nM | Partial Agonist | High Risk: BSEP inhibition + Reactive AGs |

| AMG 837 | Discontinued | ~10 nM | Partial Agonist | Moderate: High lipophilicity limited utility |

| LY2881835 | Phase I (Halted) | 164 nM | Partial Agonist | High selectivity, but development stalled |

| TUG-469 | Preclinical | 19 nM | Full Agonist | High potency; tool compound |

| CPL207280 | Phase II | 80 nM | Partial Agonist | Safe: Low BSEP inhibition, Oxidative metabolism (no AGs) |

*EC50 values refer to Calcium Flux in human GPR40 expressing cells. Values vary by assay conditions.

Part 4: Technical Protocols

For researchers entering this field, two assays are non-negotiable for validating GPR40 activity.

FLIPR Calcium 4 Assay (High-Throughput Screening)

This assay measures the

Reagents:

-

HEK293 cells stably expressing human GPR40.[3]

-

FLIPR Calcium 4 Assay Kit (Molecular Devices).[3]

-

Probenecid (to inhibit anion transport).

Protocol:

-

Seeding: Plate cells (15,000/well) in 384-well black-wall plates. Incubate overnight at 37°C/5% CO2.

-

Dye Loading: Remove media. Add 20 µL of Calcium 4 dye loading buffer (with 2.5 mM Probenecid).

-

Incubation: Incubate for 60 minutes at 37°C.

-

Compound Addition: Prepare agonist dilutions (e.g., CPL207280) in HBSS buffer.

-

Measurement: Transfer to FLIPR Tetra. Add compound. Measure fluorescence (

) every second for 60 seconds, then every 6 seconds for 2 minutes. -

Analysis: Calculate Max-Min fluorescence. Fit to 4-parameter logistic equation to determine EC50.

Glucose-Stimulated Insulin Secretion (GSIS)

This assay confirms the physiological relevance (glucose dependence).

Protocol:

-

Isolation: Isolate pancreatic islets from C57BL/6 mice (or use INS-1E cell line).

-

Starvation: Pre-incubate islets in Krebs-Ringer buffer (KRB) with low glucose (2.8 mM) for 1 hour.

-

Stimulation:

-

Group A (Low Glucose): Incubate with 2.8 mM Glucose + Vehicle vs. Agonist.

-

Group B (High Glucose): Incubate with 16.7 mM Glucose + Vehicle vs. Agonist.

-

-

Quantification: Collect supernatant after 1 hour. Measure insulin via ELISA or HTRF.

-

Validation Criteria: A valid GPR40 agonist must significantly increase insulin in Group B (High Glucose) but show minimal/no effect in Group A (Low Glucose).

References

-

GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges. Source: ResearchGate / Bentham Science URL:[Link]

-

Fasiglifam (TAK-875) versus placebo or glimepiride in type 2 diabetes mellitus: a phase 2, randomised, double-blind, placebo-controlled trial. Source: The Lancet URL:[Link]

-

Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury. Source: Toxicological Sciences (Oxford Academic) URL:[Link][4]

-

Discovery and development of CPL207280 as new GPR40/FFA1 agonist. Source: European Journal of Medicinal Chemistry URL:[Link]

-

AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. Source:[5][6][7] PLOS One URL:[Link][4]

-

The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists (LY2881835). Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 3. A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]

- 6. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

"Fatty acid amide hydrolase (FAAH) vs. free fatty acid receptor 1 (FFA1)"

Executive Summary

Target Audience: Drug Discovery Scientists, Assay Developers, and Translational Researchers.

This guide analyzes the dichotomy between Fatty Acid Amide Hydrolase (FAAH) and Free Fatty Acid Receptor 1 (FFA1/GPR40) . While both proteins regulate lipid signaling, they represent opposing functional archetypes: FAAH is an intracellular terminator of signaling (catabolic enzyme), whereas FFA1 is a transmembrane transducer of signaling (GPCR).

This document provides a technical deep-dive into their structural mechanisms, validated screening protocols, and the critical safety lessons learned from high-profile clinical failures (BIA 10-2474 and Fasiglifam).

Part 1: Mechanistic Divergence

FAAH: The Metabolic Gatekeeper

FAAH is an integral membrane serine hydrolase responsible for terminating the signaling of fatty acid amides (FAAs), most notably Anandamide (AEA) .[1]

-

Localization: Primarily intracellular (ER/Mitochondria outer membrane).

-

Mechanism: It utilizes an unusual Ser-Ser-Lys catalytic triad (Ser241-Ser217-Lys142) to hydrolyze amide bonds.[2]

-

Physiological Role: By degrading AEA into Arachidonic Acid (AA) and Ethanolamine, FAAH lowers endocannabinoid tone. Inhibition of FAAH creates an "entourage effect," elevating AEA levels to reduce pain and anxiety without the psychotropic intensity of direct CB1 agonists.

FFA1 (GPR40): The Nutrient Sensor

FFA1 is a Class A G-Protein Coupled Receptor (GPCR) that functions as a nutrient sensor for medium- and long-chain fatty acids (LCFAs).[3]

-

Localization: Cell surface, predominantly on pancreatic

-cells.[3] -

Mechanism: Ligand binding triggers G

q/11 coupling, activating Phospholipase C (PLC), generating IP3, and mobilizing intracellular Calcium ( -

Physiological Role: It amplifies Glucose-Stimulated Insulin Secretion (GSIS). Unlike sulfonylureas, FFA1 activation is glucose-dependent, theoretically reducing hypoglycemia risk.

Pathway Visualization

The following diagram contrasts the catabolic action of FAAH with the anabolic/secretory signaling of FFA1.

Caption: Comparative logic of FAAH-mediated lipid degradation vs. FFA1-mediated calcium signaling.

Part 2: Validated Experimental Protocols

As an application scientist, reproducibility is paramount. The following protocols utilize self-validating controls to distinguish true hits from artifacts (e.g., autofluorescence or membrane destabilization).

FAAH Inhibitor Screening (Kinetic Fluorescence Assay)

Principle: FAAH hydrolyzes the non-fluorescent substrate AMC-Arachidonoyl Amide to release highly fluorescent 7-amino-4-methylcoumarin (AMC).

Reagents:

-

Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 0.1% BSA (Fatty acid-free).

-

Substrate: AMC-Arachidonoyl Amide (Stock: 10 mM in DMSO).

-

Enzyme: Recombinant Human FAAH (microsomal preparation).

-

Control Inhibitor: URB597 (Irreversible covalent inhibitor).

Protocol Steps:

-

Preparation: Dilute FAAH enzyme to 20 nM in Assay Buffer.

-

Plating: Add 10

L of test compound (or DMSO control) to black 384-well plates. -

Enzyme Addition: Add 20

L of diluted FAAH. Incubate for 10 minutes at RT to allow inhibitor binding. -

Substrate Initiation: Add 20

L of Substrate solution (Final concentration: 10 -

Detection: Monitor fluorescence immediately in kinetic mode (Ex: 340 nm / Em: 460 nm) for 45 minutes.

-

Validation: Calculate the slope (RFU/min) of the linear phase.

-

Self-Check: The

factor must be > 0.5 using URB597 as the positive control.

-

FFA1 Functional Assay (Calcium Flux)

Principle: Detection of intracellular calcium mobilization in CHO-K1 or HEK293 cells stably expressing human FFA1/GPR40 using a calcium-sensitive dye (e.g., Fluo-4 or Indo-1).

Reagents:

-

Loading Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Essential: BSA binds free fatty acids; levels must be optimized to prevent ligand sequestration).

-

Dye: Fluo-4 AM.

-

Agonist Control: GW9508 or Linoleic Acid.

Protocol Steps:

-

Cell Seeding: Plate 10,000 cells/well in black/clear-bottom 384-well plates. Incubate overnight.

-

Dye Loading: Remove media. Add 20

L Loading Buffer containing 2 -

Baseline: Transfer to FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds.

-

Compound Injection: Inject 10

L of test compound (5X concentration). -

Measurement: Record fluorescence signal for 120 seconds.

-

Data Analysis: Calculate

(Peak fluorescence minus baseline / baseline).-

Critical Troubleshooting: FFA1 ligands are lipophilic. Use low-binding plasticware and minimize BSA concentration during the agonist addition step to prevent potency shifts.

-

Part 3: Therapeutic Frontiers & Failure Analysis

This section analyzes why drugs targeting these proteins failed in late-stage trials, providing critical "watch-outs" for current development.

The FAAH Tragedy: BIA 10-2474

In 2016, the BIA 10-2474 Phase I trial resulted in the death of one volunteer and permanent neurological damage in others.[4]

-

The Failure: It was not due to FAAH inhibition itself (Pfizer's PF-04457845 inhibited FAAH >97% without such toxicity).

-

The Cause: Promiscuity. BIA 10-2474 was a "dirty" covalent inhibitor. At high doses, it inhibited off-target serine hydrolases (likely neuropathy target esterase or others involved in lipid metabolism) causing massive disruption of neuronal lipid networks.

-

Lesson: Specificity profiling (Activity-Based Protein Profiling - ABPP) is mandatory for covalent inhibitors.

The FFA1 Setback: Fasiglifam (TAK-875)

Fasiglifam showed excellent glycemic control but was terminated in Phase III due to liver toxicity.[3]

-

The Failure: Drug-Induced Liver Injury (DILI).

-

The Cause: Transporter Inhibition. Fasiglifam and its acyl glucuronide metabolite inhibited hepatic bile acid transporters (BSEP, MRP2), leading to intrahepatic bile acid accumulation and cholestasis.

-

Lesson: FFA1 agonists often possess carboxylic acid tails (mimicking fatty acids), predisposing them to form reactive acyl glucuronides. Screens for BSEP inhibition and reactive metabolite formation are non-negotiable.

Comparative Data Summary

| Feature | FAAH (Enzyme) | FFA1 (Receptor) |

| Primary Substrate/Ligand | Anandamide (AEA) | Medium/Long Chain Fatty Acids |

| Signal Outcome | Signal Termination (Degradation) | Signal Activation ( |

| Key Structural Motif | Ser-Ser-Lys Catalytic Triad | Arg residues (Arg183, Arg258) for carboxylate binding |

| Drug Modality | Inhibitors (Covalent/Non-covalent) | Agonists (PAMs/NAMs) |

| Primary Clinical Risk | Off-target promiscuity (Neurotoxicity) | Liver Toxicity (Bile Transporter Inhibition) |

| Validated Control | URB597 (Inhibitor) | GW9508 (Agonist) |

Part 4: Integrated Screening Workflow

The following flowchart illustrates a modern screening cascade designed to avoid the pitfalls of previous clinical failures.

Caption: Integrated screening cascade emphasizing safety profiling (ABPP for FAAH, BSEP for FFA1) early in the discovery phase.

References

-

Cravatt, B. F., et al. (1996). "Molecular characterization of an enzyme that degrades neuromodulatory fatty-acid amides."[5] Nature. Link

-

Itoh, Y., et al. (2003). "Free fatty acids regulate insulin secretion from pancreatic beta cells through GPR40."[3][6] Nature. Link

-

McKinney, M. K., & Cravatt, B. F. (2005). "Structure and function of fatty acid amide hydrolase." Annual Review of Biochemistry. Link

-

Kerbrat, A., et al. (2016). "Acute Neurologic Disorder from an Inhibitor of Fatty Acid Amide Hydrolase." New England Journal of Medicine. Link

-

Otieno, M. A., et al. (2018). "Mechanistic Investigation of the Hepatotoxicity of the Free Fatty Acid Receptor 1 Agonist Fasiglifam (TAK-875)." Toxicological Sciences. Link

-

Cayman Chemical. "FAAH Inhibitor Screening Assay Kit Protocol." Cayman Chemical Docs. Link

Sources

- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. proteopedia.org [proteopedia.org]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. rcsb.org [rcsb.org]

- 6. Free fatty acids increase cytosolic free calcium and stimulate insulin secretion from beta-cells through activation of GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Beta-Cell: The Systemic Physiological Landscape of FFA1 (GPR40)

Executive Summary

For two decades, Free Fatty Acid Receptor 1 (FFA1), historically known as GPR40, has been pigeonholed as a potentiator of glucose-stimulated insulin secretion (GSIS) in pancreatic

This guide challenges the

The Enteroendocrine Axis: The Incretin Bridge

While FFA1's direct effect on the pancreas is well-documented, its indirect effect via the gut-pancreas axis is equally potent. FFA1 is highly expressed in intestinal L-cells (distal ileum/colon) and K-cells (duodenum/jejunum).

Mechanism of Action

Unlike the

-

Ligand Binding: Long-chain fatty acids (LCFAs) bind to FFA1 on the basolateral membrane of L-cells.

-

Signal Transduction: The receptor couples primarily to

proteins. -

Cascade: Activation of Phospholipase C (PLC) leads to IP3 generation and mobilization of intracellular calcium (

) from the endoplasmic reticulum. -

Outcome: This calcium surge triggers the exocytosis of Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP).

The Clinical Implication

Agonists that target FFA1 can theoretically achieve a "double hit": direct stimulation of insulin (pancreas) and indirect potentiation via GLP-1 (gut). This explains why full agonists like AM-1638 often outperform partial agonists in rodent models—they engage the entero-insular axis more comprehensively.

Visualization: L-Cell Signaling Pathway

Figure 1: Signal transduction pathway of FFA1 in intestinal L-cells leading to GLP-1 secretion.

Neurological Modulation: The Analgesic Potential

Emerging research identifies FFA1 as a modulator of nociception (pain sensing), offering a non-opioid target for neuropathic and inflammatory pain.

Anatomical Distribution

-

Supraspinal: Expressed in the hypothalamus and regions controlling descending pain pathways.

-

Spinal: Found in the dorsal horn (substantia gelatinosa) and Dorsal Root Ganglia (DRG).[1]

Physiological Function

Activation of FFA1 in the CNS appears to suppress synaptic transmission of pain signals.

-

Mechanism: In the spinal cord, FFA1 activation decreases the frequency of spontaneous excitatory postsynaptic currents (sEPSCs).

-

Endogenous Opioid Link: In supraspinal regions, FFA1 signaling may stimulate the release of

-endorphin from POMC neurons, engaging the body's internal analgesic system. -

Evidence: Intrathecal administration of the agonist GW9508 has been shown to reduce mechanical allodynia in spinal nerve ligation (SNL) models.[1][2]

Skeletal Regulation: The Bone Defense

A less explored but vital function of FFA1 is its role in bone remodeling, specifically in the inhibition of osteoclastogenesis.

-

Osteoclasts: FFA1 activation inhibits the differentiation of monocytes into bone-resorbing osteoclasts. This suggests a protective role against osteoporosis, particularly in metabolic conditions like Type 2 Diabetes where bone quality is often compromised.

-

Osteoblasts: The data is biphasic; while early activation may stimulate differentiation markers, chronic hyper-activation could inhibit mineralization.[3][4] This nuance is critical for safety profiling of chronic agonist therapies.

Technical Guide: Assaying FFA1-Mediated GLP-1 Secretion

To validate FFA1 activity beyond the beta-cell, researchers must assay incretin secretion. The NCI-H716 human cell line is the industry standard for this purpose.

Protocol: GLP-1 Secretion Assay in NCI-H716 Cells[6]

Objective: Quantify GLP-1 release in response to FFA1 agonists.

| Step | Phase | Action | Critical Parameter |

| 1 | Seeding | Seed NCI-H716 cells in 24-well plates coated with Matrigel. | Density: |

| 2 | Differentiation | Incubate for 48 hours in RPMI-1640 + 10% FBS. | Allow cells to differentiate and adhere. |

| 3 | Starvation | Wash cells 2x with PBS. Replace media with Krebs-Ringer Bicarbonate (KRB) buffer + 0.2% BSA (Fatty acid-free). | Duration: 2 hours. Essential to lower basal secretion. |

| 4 | Treatment | Add Agonist (e.g., GW9508, 10-100 | Control: Linoleic Acid (Positive) / GW1100 (Antagonist). |

| 5 | Incubation | Incubate at 37°C for 60–120 minutes. | Add DPP-IV inhibitor (10 |

| 6 | Collection | Collect supernatant. Centrifuge at 1000 x g for 5 mins at 4°C. | Remove floating cells/debris. |

| 7 | Quantification | Analyze supernatant using an Active GLP-1 ELISA kit. | Ensure kit detects Amidated GLP-1 (7-36 amide). |

Validation Check: A valid assay must show a >2-fold increase in GLP-1 with Linoleic Acid (positive control) and >50% inhibition of that signal when co-treated with the antagonist GW1100.

Drug Development: The Biased Signaling Paradigm

The failure of TAK-875 (Fasiglifam) due to hepatotoxicity halted the field temporarily, but it also illuminated the importance of biased signaling .

Gq vs. -Arrestin

GPCRs like FFA1 do not signal linearly.[5] They can be biased toward G-protein pathways (

-

TAK-875: Was a "super-recruiter" of

-arrestin-2. Some hypotheses suggest this intense scaffolding recruitment contributed to receptor internalization and off-target cellular stress. -

Next-Gen Goal: Develop

-biased agonists that maximize calcium mobilization (secretion) while minimizing

Visualization: Biased Signaling Concept

Figure 2: Biased agonism at FFA1. Next-generation drug development aims to favor the Gq pathway (blue path) over the Beta-Arrestin pathway to maximize efficacy and minimize toxicity.

References

-

Edfalk, S., et al. (2008). Gpr40 is expressed in enteroendocrine cells and mediates free fatty acid stimulation of incretin secretion.[7][8][9] Diabetes.[10][11]

-

Mancini, A.D., & Poitout, V. (2015). Beta-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1.[5][12] Journal of Biological Chemistry.

-

Nakamoto, K., et al. (2013). Hypothalamic GPR40 Signaling Activated by Free Long Chain Fatty Acids Suppresses CFA-Induced Inflammatory Chronic Pain. PLoS ONE.

-

Wauquier, F., et al. (2013). The free fatty acid receptor G protein-coupled receptor 40 (GPR40) protects from bone loss through inhibition of osteoclast differentiation.[13] Journal of Biological Chemistry.

-

Reimann, F., et al. (2008). Glucose sensing in L cells: a primary cell study. Cell Metabolism.

-

Luo, P., et al. (2012). A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents.[14] PLoS ONE.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Attenuation of inflammatory and neuropathic pain behaviors in mice through activation of free fatty acid receptor GPR40 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR40, a free fatty acid receptor, differentially impacts osteoblast behavior depending on differentiation stage and environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]

- 7. Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gpr40 is expressed in enteroendocrine cells and mediates free fatty acid stimulation of incretin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. NCI-H716 Cells - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. The Fatty Acid Receptor GPR40 Plays a Role in Insulin Secretion In Vivo After High-Fat Feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Functional Characterization of GLP-1 Receptor Agonists

Abstract

The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a primary therapeutic target for Type 2 Diabetes (T2D) and obesity.[3][4][5][6] While Gs-mediated cAMP accumulation remains the canonical efficacy endpoint, recent drug development efforts focus heavily on biased agonism —the preferential activation of G-protein signaling over

The Biological Context: Signaling & Bias

The GLP-1R is a Class B GPCR.[5] Upon agonist binding, it engages two distinct primary effectors:[4]

-

Gs-Protein Coupling: Activates Adenylyl Cyclase (AC), increasing intracellular cAMP.[5] This drives glucose-dependent insulin secretion (the therapeutic goal).

- -Arrestin Recruitment: Promotes receptor internalization and desensitization. Excessive arrestin recruitment can limit the duration of drug action and lead to tolerance.

Experimental Implication: A superior therapeutic candidate often exhibits a "G-protein biased" profile (High Potency cAMP / Low Potency Arrestin).

Figure 1: GLP-1R Signaling Architecture

Caption: Dual signaling pathways of GLP-1R. Drug discovery aims to decouple cAMP efficacy from Arrestin-mediated desensitization.

Assay Selection Strategy

To fully characterize a GLP-1 agonist, you must run paired assays.

| Feature | Assay A: cAMP Accumulation | Assay B: |

| Methodology | TR-FRET (HTRF) or Luminescence (GloSensor) | Enzyme Fragment Complementation (EFC) |

| Readout | Endpoint (Lysis) or Kinetic | Endpoint (Chemiluminescence) |

| Sensitivity | High (Amplified signal) | Moderate (1:1 Stoichiometry) |

| Critical Reagent | IBMX (PDE Inhibitor) | PathHunter Cell Lines |

| Data Output | Potency ( | Recruitment |

Protocol A: cAMP Accumulation (HTRF Method)

Principle: A competitive immunoassay between native cAMP produced by the cell and d2-labeled exogenous cAMP. As cellular cAMP increases, the FRET signal decreases.

Materials

-

Cell Line: CHO-K1 or HEK293 stably expressing human GLP-1R.

-

Reagents: HTRF cAMP Gs Dynamic Kit (Cisbio/Revvity).

-

Buffer: HBSS + 20 mM HEPES + 0.1% BSA + 0.5 mM IBMX.

Critical Optimization Steps

-

The BSA Requirement: GLP-1 peptides are highly "sticky" (hydrophobic). You must include 0.1% BSA (fatty-acid free) in the stimulation buffer. Without it, the peptide binds to the plastic plate, artificially shifting your